molecular formula C13H10AsN B1218656 Diphenylcyanoarsine CAS No. 23525-22-6

Diphenylcyanoarsine

Cat. No. B1218656
CAS RN: 23525-22-6
M. Wt: 255.15 g/mol
InChI Key: BDHNJKLLVSRGDK-UHFFFAOYSA-N
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Scientific Research Applications

Antagonist Effects on Muscarinic Receptors

Diphenylarsinic Acid Poisoning from Chemical Weapons

  • Research Findings : Diphenylarsinic acid, a degradation product of diphenylcyanoarsine, was identified in a case of poisoning in Kamisu, Japan. This study highlighted the neurotoxic effects, including cerebellar symptoms and mental retardation, associated with diphenylarsinic acid exposure (K. Ishii et al., 2004).

Preparation from Phenylhydrazine

  • Research Findings : The preparation of diphenylcyanoarsine from phenylhydrazine was explored, detailing a method to synthesize this compound with high yield. This research contributes to the chemical understanding and potential production methods of DC (R. L. Barker et al., 1949).

Cytotoxic and Genotoxic Effects

  • Research Findings : Studies on diphenylarsinic acid, another degradation product of diphenylcyanoarsine, revealed its cytotoxic and genotoxic effects. This research is crucial in understanding the potential health risks and environmental hazards of diphenylarsinic compounds (T. Ochi et al., 2004).

Acute Toxicity to Algae

  • Research Findings : Diphenylcyanoarsine demonstrated significant acute toxicity to the algae Scendesmus obliuus. This study adds to the understanding of the environmental impact of DC on aquatic ecosystems (Liu Xiande, 2006).

NMR Spectral Analysis

  • Research Findings : Nuclear Magnetic Resonance (NMR) spectral analysis of diphenylcyanoarsine was conducted, providing detailed insights into its chemical structure and aiding in the identification of this compound under various conditions (M. Mesilaakso et al., 1997).

Soil Transformation Under Sulfate-Reducing Conditions

  • Research Findings : The transformation of diphenylarsinic acid in soil, particularly under sulfate-reducing conditions, was investigated, providing insights into the environmental degradation pathways of diphenylcyanoarsine (L. Guan et al., 2012).

Oxidative and Nitrosative Stress in Cerebellar Purkinje Cells

  • Research Findings : The oxidative and nitrosative stress induced in cerebellar Purkinje cells by diphenylarsinic acid was studied, shedding light on the neurological impact of this compound (Koichi Kato et al., 2007).

Formation of Diphenylthioarsinic Acid

  • Research Findings : Research into the formation of diphenylthioarsinic acid from diphenylarsinic acid under anaerobic sulfate-reducing soil conditions provides crucial information on the environmental transformation processes of diphenylcyanoarsine (Shihoko Hisatomi et al., 2013).

Safety And Hazards

Diphenylcyanoarsine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death7. Contact with the molten substance may cause severe burns to the skin and eyes7. Effects of contact or inhalation may be delayed7.


Future Directions

There are no specific future directions mentioned for Diphenylcyanoarsine in the search results. However, arsenic-based compounds like arsenene have been studied for their potential applications in sensors8.


Please note that this information is based on the available search results and may not cover all aspects of Diphenylcyanoarsine.


properties

IUPAC Name

diphenylarsanylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10AsN/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHNJKLLVSRGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As](C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10AsN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075316
Record name Arsinous cyanide, diphenyl-
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Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diphenylcyanoarsine is a colorless liquid, odorless to fruity.
Record name DIPHENYLCYANOARSINE
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Product Name

Diphenylcyanoarsine

CAS RN

23525-22-6
Record name DIPHENYLCYANOARSINE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diphenylcyanoarsine
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Record name Diphenylcyanoarsine
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Record name Arsinous cyanide, diphenyl-
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Record name Diphenylarsinecarbonitrile
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Record name DIPHENYLCYANOARSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
390
Citations
A Okumura, Y Takada, S Watanabe… - Journal of The …, 2016 - ACS Publications
We propose detecting a fragment ion (Ph 2 As + ) using counter-flow introduction atmospheric pressure chemical ionization ion trap mass spectrometry for sensitive air monitoring of …
Number of citations: 1 pubs.acs.org
RL Barker, E Booth, WE Jones… - Journal of the Society …, 1949 - Wiley Online Library
… and convenient method for the production of diphenylcyanoarsine, the following points mere examined. (I) … into diphenylcyanoarsine. (6) The preparation of diphenylcyanoarsine from …
Number of citations: 14 onlinelibrary.wiley.com
GT Morgan, DC Vining - Journal of the Chemical Society, Transactions, 1920 - pubs.rsc.org
THE employment of diphenylarsenious chloride as a military poison has led in reoelnt yelars to many experimelnts on the preparation of this compound a-nd itx intermediates. In one of …
Number of citations: 4 pubs.rsc.org
M Mesilaakso, EL Tolppa… - Applied …, 1997 - journals.sagepub.com
The 1 H and 13 C{ 1 H} nuclear magnetic resonance (NMR) spectra of diphenylchloroarsine, diphenylcyanoarsine, and 10-chloro-5,10-dihydrophenarsazine were recorded from …
Number of citations: 2 journals.sagepub.com
WL Lewis - Industrial & Engineering Chemistry, 1923 - ACS Publications
… McKenzie and Wood2 used (Ph2As) 20 with HGN and prepared the same diphenylcyanoarsine in 90 per cent yield. Pope and Turner3 similarly report im-provements in the preparation …
Number of citations: 2 pubs.acs.org
M Ishizaki, T Yanaoka, M Nakamura… - Journal of health …, 2005 - jstage.jst.go.jp
… ), diphenylarsinic acid (DPAA) and phenylarsonic acid (PAA), compounds that can be derived from the chemical warfare agents, diphenylchloroarsine (DA) and diphenylcyanoarsine (…
Number of citations: 81 www.jstage.jst.go.jp
K Ishii, A Tamaoka, F Otsuka, N Iwasaki… - Annals of Neurology …, 2004 - Wiley Online Library
… product of diphenylcyanoarsine or diphenylchloroarsine, … (Clark I) or diphenylcyanoarsine (Clark II), both of which were … During World War II, large amounts of diphenylcyanoarsine …
Number of citations: 116 onlinelibrary.wiley.com
J Wexler, H Eagle, HJ Tatum… - The Journal of …, 1946 - Am Soc Clin Investig
… Men exposed to diphenylcyanoarsine. The 12 men exposed to diphenylcyanoarsine were di… %, 24, 48 and 72 hours after exposure to diphenylcyanoarsine was 13.3, 13.6, 7.8 and 6.0 …
Number of citations: 19 www.jci.org
Y Nie, C Lu, L Zhou, X Qu, X Bai - Procedia Environmental Sciences, 2012 - Elsevier
The Red Agent belongs to a class of Abandoned Chemical Weapon by Japan (JACW), and its main component is diphenylcyanoarsine. The moisture in Red Agent must be detected …
Number of citations: 3 www.sciencedirect.com
R Owens - 1940 - SO
Number of citations: 2

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